molecular formula C13H17N B157282 Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl- CAS No. 1810-62-4

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-

Cat. No. B157282
CAS RN: 1810-62-4
M. Wt: 187.28 g/mol
InChI Key: FUAAZWAMEVOHDT-UHFFFAOYSA-N
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Description

Quinoline derivatives are heterocyclic compounds with a wide range of applications in medicinal chemistry and material science. The specific compound , 1,2-dihydro-2,2,4,7-tetramethyl-quinoline, is a partially saturated quinoline derivative characterized by the presence of four methyl groups and a dihydro structure, indicating the reduction of two double bonds in the quinoline ring system.

Synthesis Analysis

Several methods have been developed for the synthesis of quinoline derivatives. The ruthenium-catalyzed synthesis allows for the formation of 2- and 3-substituted quinolines from anilines and 1,3-diols, which could potentially be applied to synthesize tetramethyl-quinoline derivatives by choosing appropriate starting materials . Another method involves a Cu-catalyzed cyclization of 2-amino benzyl alcohol with ketones, which could be adapted to introduce methyl groups at specific positions on the quinoline ring . The Skraup-Doebner-Von Miller synthesis is another classical method that could be modified to yield tetramethyl-quinoline derivatives, as suggested by the unexpected products formed during the reaction .

Molecular Structure Analysis

The molecular structure of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would feature a bicyclic system consisting of a benzene ring fused to a pyridine ring. The tetramethyl substitution pattern would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For instance, they can be reduced to their tetrahydro derivatives, as shown by the reduction of quinolines using sodium cyanoborohydride and boron trifluoride etherate . This method could be applied to synthesize 1,2,3,4-tetrahydro derivatives of tetramethyl-quinoline. Additionally, the diastereoselective synthesis of tetrahydro-quinoline derivatives in water without a catalyst suggests that the tetramethyl-quinoline could also be synthesized under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydro-2,2,4,7-tetramethyl-quinoline would be influenced by its molecular structure. The presence of methyl groups would likely increase its hydrophobicity compared to unsubstituted quinolines. The reduction of the quinoline to a dihydroquinoline would decrease the aromaticity and could affect the compound's UV absorption properties, which is often a point of study in quinoline chemistry .

Relevant Case Studies

Case studies involving quinoline derivatives often focus on their biological activity. For example, tetrazolo[1,5-a]quinoline derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities, showing that structural modifications on the quinoline core can lead to significant biological effects . Similarly, new cis-fused tetrahydrochromeno[4,3-b]quinolines have been synthesized and tested for antiproliferative activity against breast cancer cell lines, indicating the potential of quinoline derivatives in cancer research .

Scientific Research Applications

Synthesis and Antioxidant Activity

Quinoline derivatives such as 1,8-dioxoacridine and polyhydro-quinoline compounds have shown significant bioactivities, including antioxidant properties. Research conducted by Cahyana et al. (2020) demonstrated the synthesis of these derivatives using a catalyst supported by SiO2-AA-Glu, with one compound exhibiting notable antioxidant activity, highlighting the potential of quinoline derivatives in developing antioxidant agents (Cahyana, Andika, & Liandi, 2020).

Catalytic Applications in Hydrogenation

Quinoline derivatives have been utilized in the asymmetric hydrogenation of quinolines, yielding tetrahydroquinolines with high enantioselectivity. Wang et al. (2011) explored the use of chiral cationic η(6)-arene-N-tosylethylenediamine-Ru(II) complexes as catalysts, achieving high yields and enantioselectivity, suggesting their application in synthesizing biologically active tetrahydroquinolines, such as key intermediates for pharmaceuticals (Wang et al., 2011).

Antimicrobial and Larvicidal Activities

Quinoline derivatives have also been synthesized for their antimicrobial and larvicidal activities. Ladani et al. (2011) reported the synthesis of tetrazolo[1,5-a]quinoline-based compounds with potential antimicrobial properties. Similarly, Uppar et al. (2020) synthesized pyrrolo[1,2-a]quinoline derivatives, demonstrating significant larvicidal activity against Anopheles arabiensis, indicating their potential in developing new antimicrobial and antimalarial agents (Ladani et al., 2011); (Uppar et al., 2020).

Antitubercular Evaluation

Novel quinoline derivatives have been synthesized and evaluated for their antitubercular properties. Kantevari et al. (2011) explored aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, identifying compounds with promising antitubercular activity against Mycobacterium tuberculosis H37Rv, showcasing the potential of quinoline derivatives in tuberculosis treatment (Kantevari et al., 2011).

Cancer Drug Discovery

Quinoline compounds, due to their structural diversity and synthetic versatility, have found applications in cancer drug discovery. Solomon and Lee (2011) highlighted the anticancer activities of quinoline-based compounds, emphasizing their role in inhibiting various cancer drug targets, suggesting their importance in developing new anticancer drugs (Solomon & Lee, 2011).

properties

IUPAC Name

2,2,4,7-tetramethyl-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17N/c1-9-5-6-11-10(2)8-13(3,4)14-12(11)7-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAAZWAMEVOHDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061989
Record name Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-

CAS RN

1810-62-4
Record name 1,2-Dihydro-2,2,4,7-tetramethylquinoline
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Record name Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
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Record name Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
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Record name Quinoline, 1,2-dihydro-2,2,4,7-tetramethyl-
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Record name 1,2-dihydro-2,2,4,7-tetramethylquinoline
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